molecular formula C10H13NO4S B6177247 4-propyl-3-sulfamoylbenzoic acid CAS No. 2567503-85-7

4-propyl-3-sulfamoylbenzoic acid

Cat. No.: B6177247
CAS No.: 2567503-85-7
M. Wt: 243.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propyl-3-sulfamoylbenzoic acid is a benzoic acid derivative designed for advanced pharmaceutical and biochemical research. This compound is of significant interest in medicinal chemistry due to the recognized potential of the sulfamoyl benzoic acid scaffold in targeting key enzymes. The primary research value of this compound lies in its potential as an enzyme inhibitor. Structurally related 4-sulfamoylbenzoic acid derivatives have been demonstrated to be high-affinity inhibitors of various human carbonic anhydrase (CA) isoforms, such as hCA II, VII, and IX, with inhibition constants (K I ) in the low nanomolar or even subnanomolar range . The inhibition mechanism involves the sulfonamide group coordinating with the zinc ion in the enzyme's active site, while the benzoic acid moiety and its substituents influence selectivity and binding affinity towards different isozymes . Furthermore, N-substituted derivatives of 4-sulfamoylbenzoic acid have shown promise as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid pathway, with some analogs reaching submicromolar activity (IC 50 ) . This suggests potential applications for research in inflammatory diseases. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules, such as benzamide-sulfonamides, which are created by coupling the benzoic acid group with various amines . The propyl substituent on the benzoic acid ring may be explored to modulate the compound's lipophilicity, solubility, and overall pharmacokinetic properties. This product is intended for non-human research applications only and is not approved for diagnostic or therapeutic use.

Properties

CAS No.

2567503-85-7

Molecular Formula

C10H13NO4S

Molecular Weight

243.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the addition of ammonia or an amine to introduce the sulfamoyl group .

Industrial Production Methods

Industrial production of 4-propyl-3-sulfamoylbenzoic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-propyl-3-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-propyl-3-sulfamoylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-propyl-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-propyl-3-sulfamoylbenzoic acid, a comparative analysis with structurally or functionally related benzoic acid derivatives is provided below.

Table 1: Comparative Properties of this compound and Analogues

Property This compound 4-Hydroxybenzoic Acid 3-Sulfamoylbenzoic Acid
CAS Number Not publicly documented (2025) 99-96-7 6320-50-1
Molecular Formula C₁₀H₁₃NO₄S C₇H₆O₃ C₇H₇NO₄S
Molecular Weight (g/mol) 255.28 (theoretical) 138.12 225.20
Functional Groups -COOH, -SO₂NH₂, -C₃H₇ -COOH, -OH -COOH, -SO₂NH₂
Solubility in Water Low (hydrophobic propyl chain) 5 g/L (20°C) Moderate (enhanced by -SO₂NH₂)
Applications Investigational (enzyme inhibition) R&D, preservative precursor Diuretic, carbonic anhydrase inhibitor
Safety Profile Limited data (requires handling precautions) Non-toxic (R&D use only) Moderate toxicity (controlled use)

Key Findings:

The propyl chain further differentiates it from simpler analogs like 3-sulfamoylbenzoic acid, likely improving membrane permeability .

Functional Applications :

  • 4-Hydroxybenzoic acid is primarily used in R&D and as a precursor for parabens , whereas this compound’s sulfonamide group aligns it with diuretics (e.g., acetazolamide) and antimicrobial agents.

Solubility and Bioavailability :

  • The propyl substituent reduces water solubility compared to 3-sulfamoylbenzoic acid but may enhance lipid bilayer penetration. This trade-off necessitates formulation optimization for therapeutic use.

Notes on Evidence and Limitations

  • Comparisons with 4-hydroxybenzoic acid are grounded in its well-documented MSDS and industrial applications , but direct pharmacological parallels are speculative.
  • Further experimental validation is required to confirm the theoretical properties and applications of this compound.

Q & A

What are the standard synthetic routes for 4-propyl-3-sulfamoylbenzoic acid, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves sequential sulfonylation and carboxylation steps. A common approach is reacting 3-amino-4-propylbenzoic acid with sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfamoyl group . Temperature control (0–5°C) is critical to minimize side reactions, such as over-sulfonylation. Post-reaction purification via recrystallization (using ethanol/water mixtures) ensures ≥90% purity. Yield optimization requires stoichiometric balancing of sulfamoyl chloride and careful pH monitoring to prevent hydrolysis of intermediates .

How can researchers resolve discrepancies in NMR data for this compound, such as unexpected splitting or peak shifts?

Level: Advanced
Methodological Answer:
Unexpected NMR signals often arise from residual solvents, tautomerism, or impurities. For example:

  • Tautomerism : The sulfamoyl group (-SO₂NH₂) may exhibit prototropic tautomerism, causing peak splitting in 1^1H NMR. Deuterated DMSO can stabilize the dominant tautomer .
  • Impurities : Trace byproducts (e.g., unreacted 3-amino-4-propylbenzoic acid) require HPLC-MS analysis with a C18 column (mobile phase: 0.1% formic acid/acetonitrile gradient) for identification .
  • Solvent effects : Use high-purity deuterated solvents and compare data against computational predictions (DFT-based NMR simulations) .

What advanced techniques are recommended for studying protein-ligand interactions involving this compound?

Level: Advanced
Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at varying ligand concentrations (1–100 µM). Buffer systems must exclude primary amines to avoid interference with the sulfamoyl group .
  • Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into the protein solution. Pre-dialyze both components in identical buffers (e.g., PBS, pH 7.4) to minimize heat-of-dilution artifacts .
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) using PEG-based crystallization screens. Resolve structures to ≤2.0 Å to map hydrogen bonds between the sulfamoyl group and active-site residues .

How should researchers design stability studies for this compound under varying storage conditions?

Level: Basic
Methodological Answer:

  • Forced Degradation : Expose the compound to accelerated conditions:
    • Thermal : 40–60°C for 14 days (monitor via TGA/DSC).
    • Hydrolytic : pH 1–13 buffers at 25°C for 24 hours.
    • Oxidative : 3% H₂O₂ for 6 hours .
  • Analytical Monitoring : Use reverse-phase HPLC (UV detection at 254 nm) to track degradation products. Stability-indicating methods should achieve baseline separation of parent compound and degradants .

What strategies mitigate low yields in the final carboxylation step of this compound synthesis?

Level: Advanced
Methodological Answer:
Low yields often stem from steric hindrance by the propyl group or incomplete deprotection of carboxylate intermediates. Solutions include:

  • Protecting Groups : Use tert-butyl esters for the carboxyl group during sulfonylation, followed by TFA-mediated deprotection .
  • Catalytic Optimization : Employ Pd/C (5% w/w) in hydrogenolysis reactions to enhance efficiency under mild H₂ pressure (1–2 atm) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15–20% .

How can computational methods predict the biological activity of this compound derivatives?

Level: Advanced
Methodological Answer:

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and sulfamoyl group electronegativity. Validate with in vitro IC₅₀ data against target enzymes (e.g., carbonic anhydrase II) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns trajectories (AMBER force field) to identify critical interactions (e.g., sulfamoyl-Zn²+ coordination) .
  • Docking Studies (AutoDock Vina) : Screen derivatives against protein PDB structures (e.g., 1CAM) to prioritize synthesis candidates with ΔG ≤ −8 kcal/mol .

What are the best practices for quantifying trace impurities in this compound batches?

Level: Basic
Methodological Answer:

  • HPLC-UV/ELS : Use a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% phosphoric acid/acetonitrile gradient. ELS detection improves sensitivity for non-UV-active impurities .
  • Reference Standards : Co-inject USP-grade 4-hydroxybenzoic acid and sulfamoyl chloride derivatives to identify impurity peaks .
  • LOQ Validation : Establish a limit of quantification ≤0.05% via calibration curves (R² ≥ 0.995) .

Why does this compound exhibit variable solubility in aqueous buffers, and how can this be resolved?

Level: Advanced
Methodological Answer:
Solubility challenges arise from the hydrophobic propyl group and zwitterionic sulfamoyl-carboxylate interactions. Mitigation strategies:

  • pH Adjustment : Solubility peaks at pH 7.4 (carboxylate deprotonation dominates). Use 10 mM HEPES buffer for in vitro assays .
  • Co-Solvents : Add 10% DMSO or β-cyclodextrin (5% w/v) to enhance solubility without denaturing proteins .
  • Salt Formation : Synthesize sodium or lysine salts to improve aqueous solubility by 3–5 fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.